3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile
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Overview
Description
3-(Bicyclo(221)hept-5-en-2-yl)acrylonitrile is an organic compound characterized by its bicyclic structure, which includes a norbornene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile typically involves the reaction of norbornene derivatives with acrylonitrile under specific conditions. One common method is the Diels-Alder reaction, where a diene (such as cyclopentadiene) reacts with an acrylonitrile derivative to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylonitriles with various functional groups.
Scientific Research Applications
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
5-(Triethoxysilyl)-2-norbornene: Similar bicyclic structure with different functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another norbornene derivative with an aldehyde group.
Uniqueness
3-(Bicyclo(22
Properties
CAS No. |
245758-82-1 |
---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H11N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h1-4,8-10H,6-7H2/b2-1+ |
InChI Key |
BDMQXDGYXHJZEC-OWOJBTEDSA-N |
Isomeric SMILES |
C1C2CC(C1C=C2)/C=C/C#N |
Canonical SMILES |
C1C2CC(C1C=C2)C=CC#N |
Origin of Product |
United States |
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